molecular formula C22H31NO3 B14216665 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol CAS No. 819798-89-5

2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol

Cat. No.: B14216665
CAS No.: 819798-89-5
M. Wt: 357.5 g/mol
InChI Key: ZNABXKJDWMVQEF-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol: is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups and a dimethoxyanilino group attached to a phenolic ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol typically involves the alkylation of phenol with tert-butyl groups. This process is often achieved through a Friedel-Crafts alkylation reaction, where phenol reacts with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites . The reaction conditions usually involve heating the mixture to around 70°C to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of solid acid catalysts like zeolites is preferred due to their reusability and environmental benefits .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic group in 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The compound can be reduced to form hydroquinones under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols and other substituted derivatives.

Comparison with Similar Compounds

Uniqueness: 2,4-Di-tert-butyl-6-(3,5-dimethoxyanilino)phenol stands out due to the presence of the dimethoxyanilino group, which enhances its antioxidant properties and provides additional sites for chemical modifications. This makes it more versatile in various applications compared to its analogs.

Properties

CAS No.

819798-89-5

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-(3,5-dimethoxyanilino)phenol

InChI

InChI=1S/C22H31NO3/c1-21(2,3)14-9-18(22(4,5)6)20(24)19(10-14)23-15-11-16(25-7)13-17(12-15)26-8/h9-13,23-24H,1-8H3

InChI Key

ZNABXKJDWMVQEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC(=C2)OC)OC)O)C(C)(C)C

Origin of Product

United States

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